molecular formula C10H8F2O2 B12434728 Methyl 3-(2,4-difluorophenyl)prop-2-enoate

Methyl 3-(2,4-difluorophenyl)prop-2-enoate

Cat. No.: B12434728
M. Wt: 198.17 g/mol
InChI Key: HLMDQMSXOKRYDF-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-difluorophenyl)acrylate is an organic compound with the molecular formula C10H8F2O2. It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,4-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(2,4-difluorophenyl)acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluorophenyl is coupled with methyl acrylate in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of methyl 3-(2,4-difluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3-(2,4-difluorophenyl)acrylate exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Methyl 3-(2,4-difluorophenyl)acrylate can be compared with other similar compounds such as:

The uniqueness of methyl 3-(2,4-difluorophenyl)acrylate lies in the presence of fluorine atoms, which impart unique electronic and steric properties, enhancing its reactivity and stability in various chemical reactions.

Properties

IUPAC Name

methyl 3-(2,4-difluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDQMSXOKRYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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